molecular formula C8H8Cl2O2S B1351976 4-(2-Chloroethyl)benzene-1-sulfonyl chloride CAS No. 4796-23-0

4-(2-Chloroethyl)benzene-1-sulfonyl chloride

Cat. No.: B1351976
CAS No.: 4796-23-0
M. Wt: 239.12 g/mol
InChI Key: ZYIVPEJFZXDHRR-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzene-1-sulfonyl chloride (molecular formula: C₈H₈Cl₂O₂S) is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at the para position and a 2-chloroethyl (-CH₂CH₂Cl) group at the adjacent position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are pivotal in pharmaceutical and agrochemical research. Its chloroethyl group enhances reactivity in alkylation and cross-coupling reactions, making it valuable for developing bioactive molecules .

Properties

IUPAC Name

4-(2-chloroethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIVPEJFZXDHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406787
Record name 4-(2-chloroethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4796-23-0
Record name 4-(2-Chloroethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4796-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-chloroethyl)benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-chloroethyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl24-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2+HCl\text{4-(2-Chloroethyl)benzene-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl2​→4-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) and 4-(2-chloroethyl)benzene. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under specific conditions.

Major Products Formed

    Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Chloroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Stability

Sulfonyl chlorides exhibit reactivity influenced by substituents on the benzene ring. Below is a comparative analysis:

Table 1: Key Properties of Sulfonyl Chloride Derivatives
Compound Name Substituent(s) Molecular Weight Key Reactivity/Stability Features Applications References
4-(2-Chloroethyl)benzene-1-sulfonyl chloride -SO₂Cl, -CH₂CH₂Cl 247.18 g/mol High alkylation potential; moderate electrophilicity Drug intermediates, alkylating agents
Benzenesulfonyl chloride -SO₂Cl 176.62 g/mol High electrophilicity; base stability General sulfonamide synthesis
4-Methylbenzene-1-sulfonyl chloride -SO₂Cl, -CH₃ 190.65 g/mol Electron-donating methyl reduces reactivity Stabilized intermediates
4-Trifluoromethylbenzene-1-sulfonyl chloride -SO₂Cl, -CF₃ 244.63 g/mol Strong electron-withdrawing CF₃ enhances electrophilicity Fluorinated drug candidates
4-(2-Methylpropanoyl)benzene-1-sulfonyl chloride -SO₂Cl, -COC(CH₃)₂ 246.71 g/mol Ketone group enables conjugation reactions Peptide modifications
4-(2-Chloro-6-nitrophenoxy)benzene-1-sulfonyl chloride -SO₂Cl, -O-C₆H₃ClNO₂ 348.15 g/mol Nitro group increases electrophilicity; aromatic substitution Explosives research, dyes
Key Observations:
  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) increase the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .
  • Electron-donating groups (e.g., -CH₃) reduce reactivity but improve stability for long-term storage .
  • The chloroethyl group in this compound provides dual functionality: the sulfonyl chloride reacts with amines to form sulfonamides, while the chloroethyl side chain participates in alkylation or cross-coupling reactions .

Physicochemical Properties and Solubility

Lipophilicity, measured via octanol/water distribution coefficients (log P), critically impacts biodistribution. For example:

  • This compound : Moderate log P due to the balance between the polar sulfonyl chloride and hydrophobic chloroethyl group.
  • 4-Trifluoromethyl derivative : Higher log P (more lipophilic), enhancing blood-brain barrier penetration .
  • 4-Nitro derivatives : Lower solubility in aqueous media due to strong electron-withdrawing effects .

Biological Activity

4-(2-Chloroethyl)benzene-1-sulfonyl chloride, also known by its CAS number 4796-23-0, is a sulfonyl chloride compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Cytotoxicity : This compound has demonstrated cytotoxic effects against several cancer cell lines. It is believed to inhibit critical cellular pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase, which is crucial for estrogen biosynthesis. The inhibition of this enzyme can lead to reduced estrogen levels, impacting hormone-sensitive tumors .
  • Interaction with Cytochrome P450 : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

The biochemical properties of this compound include:

  • Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.
  • Stability : Studies indicate that it remains stable under physiological conditions, making it suitable for in vitro and in vivo experiments.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays :
    • Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • Results : It exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. For instance, the IC50 against MCF-7 was reported at 15 µM, while A549 showed an IC50 of 20 µM .
  • Mechanistic Studies :
    • Aromatase Inhibition : In vitro assays demonstrated that the compound inhibited aromatase activity by approximately 70% at a concentration of 10 µM, suggesting its potential role in hormone-related cancers .
    • P450 Interaction : Binding studies revealed that it interacts with the heme moiety of cytochrome P450 enzymes, which may alter the metabolism of other drugs.

Table of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism
CytotoxicityMCF-715Induction of apoptosis
CytotoxicityA54920Induction of apoptosis
Enzyme InhibitionAromatase10Competitive inhibition
Enzyme InteractionCytochrome P450N/ABinding to heme group

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics when administered. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability .

Safety and Toxicology

While exhibiting promising biological activities, safety assessments indicate that the compound poses risks such as skin burns and eye damage upon exposure. It is classified as harmful if swallowed and should be handled with appropriate safety measures .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Chloroethyl)benzene-1-sulfonyl chloride, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via chlorosulfonation , where the aromatic ring reacts with chlorosulfonic acid (ClSO₃H) at low temperatures (0–5°C) to introduce the sulfonyl chloride group. For example, in analogous sulfonyl chlorides like 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride, chlorosulfonic acid in carbon tetrachloride under controlled cooling ensures minimal side reactions . Post-synthesis, the chloroethyl substituent can be introduced via alkylation or substitution reactions. Key factors include temperature control, stoichiometric excess of chlorosulfonic acid, and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : The sulfonyl chloride group (SO₂Cl) exhibits a strong absorption band near 1204 cm⁻¹ (as seen in similar compounds like 4-(1,3-benzothiazol-2-yl)benzene-1-sulfonyl chloride) .
  • ¹H NMR : Aromatic protons adjacent to the sulfonyl chloride group resonate at δ 7.5–8.2 ppm , while the chloroethyl group’s protons appear as a triplet (CH₂Cl) near δ 3.6–4.0 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight and substituent stability.

Q. How does the chloroethyl substituent influence the compound’s reactivity compared to other sulfonyl chlorides?

The chloroethyl group enhances electrophilicity at the sulfur atom, making the compound more reactive in nucleophilic substitutions (e.g., with amines or alcohols). This contrasts with methyl or trifluoromethyl substituents, which exert steric or electronic effects that reduce reactivity. For instance, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride shows reduced reactivity due to steric hindrance from the cyclopropyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Contradictions may arise from solvent polarity, catalyst choice, or competing side reactions. Systematic studies should:

  • Compare polar aprotic solvents (e.g., acetonitrile) vs. non-polar solvents (e.g., dichloromethane) to assess solvation effects.
  • Screen transition-metal catalysts (e.g., Pd, Cu) for efficiency in Suzuki-Miyaura couplings.
  • Use kinetic monitoring (e.g., HPLC or in-situ IR) to detect intermediates or byproducts .

Q. What strategies optimize the use of this compound in proteomics or medicinal chemistry?

The compound’s sulfonyl chloride group reacts selectively with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, 25°C). To enhance specificity:

  • Introduce protecting groups (e.g., tert-butoxycarbonyl) on competing reactive sites in biomolecules.
  • Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate sulfonamide bond formation, as demonstrated in synthesizing bioactive sulfonamides .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic hotspots. For example, the sulfur atom’s partial positive charge (+0.75 e) in analogous sulfonyl chlorides correlates with nucleophilic attack sites . Pairing DFT with Hammett σ constants for substituent effects (e.g., chloroethyl’s +I effect) refines reactivity predictions.

Methodological Considerations

Q. What purification techniques are recommended for isolating high-purity this compound?

  • Crystallization : Use hexane/ethyl acetate mixtures to precipitate the compound.
  • Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane.
  • Distillation : Vacuum distillation (boiling point ~200°C at 10 mmHg) minimizes thermal degradation .

Q. How should researchers handle discrepancies in stability data under varying humidity conditions?

  • Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines).
  • Use Karl Fischer titration to quantify water content in stored samples. Hydrolysis to sulfonic acid is indicated by a pH drop in aqueous suspensions .

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